Lead carbonate

Descripción general

Descripción

Lead carbonate (PbCO₃) is a toxic inorganic compound composed of lead (II) cations and carbonate anions. It appears as a white crystalline solid with low solubility in water (<0.1 g/L at 20°C) . Its basic form, this compound hydroxide (Pb₃(CO₃)₂(OH)₂, also known as hydrocerussite or "basic this compound"), has a more complex structure and higher molecular weight (775.63 g/mol) . Both forms are environmentally persistent and historically used in pigments, ceramics, and corrosion-resistant coatings. However, their toxicity has led to restricted applications under modern regulations.

A key property of this compound is its tendency to form stable surface layers on metallic lead when exposed to water or air, acting as a protective barrier against further oxidation . This contrasts with more reactive carbonates like calcium carbonate (CaCO₃), which readily dissolve in acidic conditions.

Métodos De Preparación

Traditional Precipitation via Double Displacement Reactions

The most widely documented method for synthesizing lead carbonate involves a double displacement reaction between lead(II) nitrate or lead(II) acetate and sodium carbonate1 . The general reaction proceeds as follows:

3\text{)}2 \, (\text{aq}) + \text{Na}2\text{CO}3 \, (\text{aq}) \rightarrow \text{PbCO}3 \, (\text{s}) + 2\text{NaNO}3 \, (\text{aq})

Key parameters influencing yield and particle size include:

-

Concentration of reactants : Dilute solutions (~0.1–0.5 M) favor slower nucleation, producing larger crystals1.

-

Temperature : Reactions conducted below 25°C minimize the formation of basic lead carbonates (e.g., hydrocerussite, 2PbCO₃·Pb(OH)₂) .

-

Mixing rate : Gradual addition of sodium carbonate to lead nitrate prevents localized supersaturation, reducing amorphous byproducts .

Table 1: Comparative Analysis of Double Displacement Methods

| Lead Precursor | Carbonate Source | Temperature (°C) | Yield (%) | Purity (XRD) |

|---|---|---|---|---|

| Pb(NO₃)₂ | Na₂CO₃ | 20 | 92 | Cerussite |

| Pb(CH₃COO)₂ | (NH₄)₂CO₃ | 15 | 88 | Hydrocerussite |

| Pb(OAc)₂ | K₂CO₃ | 25 | 85 | Abellaite |

Carbonation of Lead Acetate Solutions

An alternative route involves bubbling carbon dioxide (CO₂) through a cold, aqueous solution of lead(II) acetate1 :

3\text{COO)}2 \, (\text{aq}) + \text{H}2\text{O} \, (\text{l}) + \text{CO}2 \, (\text{g}) \rightarrow \text{PbCO}3 \, (\text{s}) + 2\text{CH}3\text{COOH} \, (\text{aq})

This method avoids sodium or ammonium byproducts, simplifying purification. Critical factors include:

-

CO₂ flow rate : Optimal at 50–100 mL/min to ensure saturation without excessive foaming1.

-

pH control : Maintaining pH 6–7 prevents dissolution of PbCO₃ into Pb²⁺ and HCO₃⁻ .

-

Crystallization time : 12–24 hours yields micron-sized particles (5–20 µm)1.

Conversion of Lead Sulfate to this compound

Industrial processes often utilize lead sulfate (PbSO₄) as a starting material due to its abundance in battery waste . Treatment with sodium carbonate induces metathesis:

4 \, (\text{s}) + \text{Na}2\text{CO}3 \, (\text{aq}) \rightarrow \text{PbCO}3 \, (\text{s}) + \text{Na}2\text{SO}4 \, (\text{aq})

Kinetic studies reveal:

-

Temperature dependence : Reaction completes within 5 minutes at 50°C, compared to 15 minutes at 10°C .

-

Particle size effects : Finely ground PbSO₄ (<45 µm) achieves 99% conversion due to increased surface area .

Advanced Synthesis via Polyol-Mediated Sonication and Microwave Irradiation

Recent advancements employ high-energy inputs to produce nanoscale PbCO₃ for specialized applications (e.g., X-ray contrast agents) . The polyol process using triethylene glycol (TEG) as a solvent and stabilizer exemplifies this approach:

Ultrasonication Method

-

Procedure : Aqueous Pb(NO₃)₂ is mixed with TEG, followed by dropwise addition of carbonate precursors (e.g., NaHCO₃, K₂CO₃) under ultrasonic irradiation (20 kHz, 100 W) .

-

Outcomes : Yields nanoparticles (20–80 nm) with narrow size distribution (PDI <0.2) .

Microwave-Assisted Synthesis

-

Conditions : Reactions conducted at 80°C with microwave irradiation (300 W) achieve rapid heating and uniform nucleation .

-

Products : Single-crystalline PbCO₃ nanoparticles (30–100 nm) with minimal agglomeration .

Table 2: Nanoparticle Synthesis Parameters and Outcomes

| Method | Carbonate Precursor | Size (nm) | Crystalline Phase | Application Target |

|---|---|---|---|---|

| Ultrasonication | NaHCO₃ | 45 ± 12 | Cerussite | Biomedical imaging |

| Microwave | K₂CO₃ | 65 ± 18 | Abellaite | Catalysis |

| Ultrasonication | (NH₄)₂CO₃ | 28 ± 8 | Hydrocerussite | Polymer composites |

Thermodynamic and Kinetic Considerations

The solubility product (Ksp) of PbCO₃ at 25°C is 7.4×10⁻¹⁴, necessitating precise control of ion concentrations to avoid premature precipitation . Reaction pathways are further influenced by:

Análisis De Reacciones Químicas

Production and Decomposition

Production: Lead carbonate can be synthesized through several methods :

-

Passing carbon dioxide through a cold, dilute solution of lead(II) acetate:

-

Reacting a soluble lead salt with ammonium carbonate at low temperatures:

Decomposition: this compound decomposes upon heating, typically around 315°C, to form lead(II) oxide (PbO) and carbon dioxide :

Solubility and Reactions with Acids and Bases

Solubility: this compound is practically insoluble in water, alcohol, and ammonia . Its solubility product constant () is low, with a p of 13.13 . In water, its solubility is reported as 1.1 mg/L at 20°C .

Reactions with Acids: this compound reacts with acids to form lead salts, carbon dioxide, and water. For instance, with hydrochloric acid (HCl) :

Reactions with Bases: this compound is soluble in alkaline solutions. It can react with hydroxides to form various lead-containing complexes . The exact nature of the product depends on the specific conditions and the base used.

Conversion to Other Lead Carbonates

This compound can transform into other this compound species, such as hydrocerussite [] and plumbonacrite [], depending on the pH and the presence of other ions . The transformation between cerussite and hydrocerussite is described by the following equilibrium :

At higher pH values (), plumbonacrite may become the dominant reaction product .

Reaction with Sodium Carbonate

Lead sulfate (), a common component of lead-acid battery paste, can be converted to this compound in sodium carbonate () media . The reaction kinetics are influenced by the concentration of , the presence of , and temperature. The conversion process can be described by a shrinking core model, with the reaction rate controlled by diffusion through the product layer .

Role in Lead Scale Formation

In water distribution systems, this compound is a common component of lead scales that form on pipes . The formation and dissolution of these scales are influenced by water chemistry parameters such as pH, alkalinity, and the presence of other ions like chloride and sulfate . The stability of this compound scales is critical for controlling lead levels in drinking water.

Catalytic and Industrial Uses

This compound has various industrial applications, including:

-

Catalyst: Used as a catalyst in polymerizing formaldehyde to produce poly(oxymethylene) .

-

bonding agent: Improves the bonding of chloroprene to wire .

-

Pigment: Has been historically used as a pigment in paints .

-

Other: Used in high-pressure lubricating greases, PVC friction liners, heat-sensitive sheets for thermographic copying, and as a photoconductor in electrophotography .

Impact of Water Chemistry on Dissolution

Research indicates that the dissolution of cerussite and hydrocerussite is not significantly impacted by pH ranging from 7.0 to 9.5 . Dissolved lead concentrations for both minerals at 20°C decrease within the first 24 hours and then remain relatively constant for 45 days. At 5°C, dissolved lead concentrations fluctuate, potentially due to the transformation between this compound species or the impact of temperature on the reaction kinetics .

Reactions with Chloride Ions

Lead(II) ions react with chloride ions in solution to form lead chloride (), which is slightly soluble in cold water but more soluble in hot water :

In excess chloride ion concentration, lead chloride can dissolve to form the tetrachloroplumbate(II) complex ion :

Uncertainty in Thermodynamic Modeling

Thermodynamic modeling of the this compound system involves uncertainties, particularly in the equilibrium constant values () for solid and aqueous phase species . Key species contributing to uncertainty include hydrocerussite, cerussite, , and . Interactions between these species must be considered for accurate modeling .

Aplicaciones Científicas De Investigación

Pigments and Paints

- Historical Use : Lead carbonate was historically utilized as a primary white pigment in paints, known for its excellent coverage and durability.

- Current Trends : While largely replaced by safer alternatives like titanium dioxide, it is still used in specialized applications such as artist paints and restoration projects due to its unique properties .

Ceramics Industry

- Functionality : In ceramics, this compound enhances the opacity and texture of glazes, contributing to a glossy finish.

- Market Relevance : Its use in ceramics continues, particularly for high-end products where aesthetic appeal is paramount .

Radiation Shielding

- Properties : Due to its high density, this compound is effective in radiation shielding applications.

- Usage Context : It is commonly used in medical and industrial settings to protect against X-rays and gamma radiation .

Production of Lead-based Compounds

- Role as Precursor : this compound serves as a precursor for synthesizing other lead compounds, including lead oxides and salts.

- Industrial Processes : This application is crucial in laboratories and industries requiring high-purity lead derivatives .

Stabilizer in Plastics

- Application : Occasionally used as a stabilizer in certain plastic formulations to enhance heat resistance and durability.

- Industry Impact : This application is more niche but important for specific plastic products .

Historical Use in Art

This compound has been an essential component in art materials since antiquity. A study demonstrated its role in ancient cosmetics, where it was used as a pigment due to its brilliant white color. The analysis of these materials using radiocarbon dating techniques provides insights into historical usage patterns and the longevity of this compound in cultural heritage artifacts .

Environmental Studies

Research on the dissolution behavior of this compound under varying pH conditions has shown that environmental factors significantly influence its stability and solubility. For instance, studies indicated that dissolved lead concentrations from cerussite fluctuated based on temperature and alkalinity levels, which has implications for understanding lead contamination in aquatic environments .

Due to its toxicity, the supply and use of this compound are heavily regulated in many countries, particularly within Europe. The European Union has implemented strict guidelines to limit exposure to lead compounds, reflecting growing health concerns associated with lead toxicity .

Mecanismo De Acción

The mechanism of action of lead(II) carbonate primarily involves its interaction with other chemicals to form various lead compounds. For instance, as a catalyst, it facilitates the polymerization of formaldehyde by providing a surface for the reaction to occur. In the case of lead-acid batteries, lead(II) carbonate participates in the electrochemical reactions that generate electrical energy .

Comparación Con Compuestos Similares

Lead Carbonate vs. Other Lead Compounds

Lead compounds vary significantly in toxicity and environmental behavior due to differences in solubility and anion chemistry:

Key Findings :

- Lead nitrate is the most toxic to soil organisms due to high solubility and bioavailability of Pb²⁺ ions .

- Lead sulphide ’s low solubility reduces its environmental mobility, making it less acutely toxic than PbCO₃ .

- This compound ’s intermediate solubility allows moderate Pb²⁺ release, posing risks in acidic soils or water systems .

This compound vs. Calcium Carbonate

Key Contrasts :

- Reactivity : CaCO₃ readily reacts with acids (e.g., in ocean acidification), while PbCO₃ resists dissolution unless exposed to strong complexing agents like phosphates .

This compound vs. Cadmium Carbonate

| Property | This compound (PbCO₃) | Cadmium Carbonate (CdCO₃) |

|---|---|---|

| Solubility in H₂O | <0.1 g/L | 0.032 g/L |

| Acute Toxicity | Neurotoxic, developmental | Nephrotoxic, carcinogenic |

| Environmental Fate | Binds to organic matter | Accumulates in aquatic organisms |

Key Insights :

- Both compounds are persistent environmental pollutants, but CdCO₃’s higher solubility increases its mobility in water systems .

This compound vs. Basic this compound

Key Differences :

- Stability : Basic this compound has higher thermal stability, making it suitable for high-temperature applications .

- Toxicity : Both forms are toxic, but the basic form’s lower solubility may reduce acute exposure risks.

This compound vs. Iron(II) Carbonate

| Property | This compound (PbCO₃) | Iron(II) Carbonate (FeCO₃) |

|---|---|---|

| Stability in Air | Forms protective oxide layer | Oxidizes to Fe³⁺ oxides (e.g., rust) |

| Solubility | Low | Very low (0.0067 g/L) |

| Toxicity | High | Low (iron is essential nutrient) |

Key Insight : FeCO₃’s oxidation-prone nature limits its industrial use, unlike PbCO₃’s stability in inert environments .

Environmental and Industrial Implications

- Phosphate Interactions : Phosphate blends (e.g., orthophosphate–polyphosphate) accelerate PbCO₃ dissolution in drinking water, increasing Pb²⁺ contamination risks .

- Soil Remediation : Mycorrhizal fungi reduce PbCO₃ bioavailability by converting it to organic-bound species, a mechanism less effective for soluble lead salts like nitrate .

Actividad Biológica

Lead carbonate (PbCO₃) is a compound that has garnered attention due to its biological activity, particularly its toxicological effects on human health and environmental implications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of toxicity, case studies, and research findings.

This compound is a white solid that is insoluble in water but can dissolve in acidic solutions. It is primarily used in various industrial applications, including pigments and cosmetics. However, its biological activity is largely attributed to its toxicity, which poses significant health risks.

Mechanisms of Toxicity

This compound exhibits toxicity through several mechanisms:

- Neurotoxicity : Lead is a well-documented neurotoxicant. Studies indicate that exposure to this compound can lead to neurological deficits, particularly in children. Blood lead levels as low as 10 µg/dl have been associated with decreased IQ and behavioral issues .

- Organ Toxicity : this compound can cause damage to multiple organ systems, including the gastrointestinal, renal, and reproductive systems. In animal studies, gastric and testicular necrosis were observed in rats administered this compound .

- Bioaccumulation : Lead accumulates in bones and soft tissues, leading to chronic exposure effects even after initial exposure has ceased .

Environmental Impact

This compound also poses risks to the environment. It can contaminate soil and water systems, affecting flora and fauna. The compound's persistence in the environment raises concerns about long-term ecological impacts.

Case Study: Lead Contamination Near Smelters

A study assessing health risks for populations living near former lead smelters highlighted the dangers of lead exposure from contaminated soils and agricultural products. The assessment showed that this compound contributed significantly to the overall lead contamination levels in these areas .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Toxicological Assessments : Research has demonstrated that this compound exposure leads to significant health risks. For instance, a review indicated that even minimal exposure levels could result in adverse health outcomes, particularly among vulnerable populations such as children .

- Microbial Interactions : Some studies have investigated microbial activities associated with this compound precipitation. Microorganisms can influence the solubility and mobility of lead compounds in contaminated environments .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

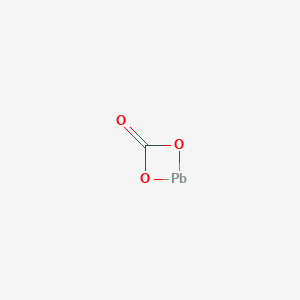

Propiedades

IUPAC Name |

lead(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Pb/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEVGQHCNVXMER-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbCO3, Pb(CO3), CO3Pb | |

| Record name | LEAD CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0999 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lead carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Lead(II) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II)_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883460 | |

| Record name | Carbonic acid, lead(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystals; [HSDB] Practically insoluble (1.1 mg/L at 25 deg C); [ATSDR ToxProfiles], COLOURLESS CRYSTALS. | |

| Record name | Lead(II) carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0999 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in acids and alkalies; insoluble in alcohol and ammonia, In water, 0.00011 g/100 mL at 20 °C, Solubility in water, g/100ml: 0.0001 | |

| Record name | LEAD CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0999 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

6.582 g/cu cm, 6.6 g/cm³ | |

| Record name | LEAD CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0999 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Lead carbonate is available in USA as a commercial grade with minimum purity of 99.0%. Impurities typically present include: nitrate & nitrite (as HNO3), 0.005% max; zinc, 30 mg/kg max; chloride, 20 mg/kg max; cadmium, 20 mg/kg max; and iron, 20 mg/kg max. Lead carbonate in Japan has min purity of 99.0%. It may contain the following impurities: water, 1% max; matter sol in water, 0.5% max; & matter insol in acetic acid, 0.1% max. | |

| Record name | LEAD CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, rhombic crystals | |

CAS No. |

598-63-0, 13427-42-4, 25510-11-6 | |

| Record name | Lead carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, lead salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013427424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, lead(2+) salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025510116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, lead(2+) salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, lead(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43M0P24L2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0999 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

315 °C, decomposes | |

| Record name | LEAD CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.